4-Hydroxy-4'-nitrobiphenyl

Environmental Sensing Metal-Organic Frameworks Analytical Chemistry

4-Hydroxy-4'-nitrobiphenyl (HNBP) is the definitive para-para bifunctional biphenyl—its electron-donating hydroxyl and electron-withdrawing nitro groups create a push-pull conjugated system that mono-substituted or meta/ortho isomers cannot replicate. This architecture drives second-order NLO response, enables excited-state proton transfer in non-aqueous photoacid studies, and achieves 50 nM detection limits in environmental pollutant sensing. As a divergent intermediate, selective reduction of the nitro to amine or oxidation of the hydroxyl to carbonyl unlocks parallel synthetic routes to APIs and high-performance pigments. Scalable literature routes deliver 48.8–80% yields. Insist on the specific para-para substitution pattern to ensure reproducible photophysical and synthetic performance.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 3916-44-7
Cat. No. B1295355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4'-nitrobiphenyl
CAS3916-44-7
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H
InChIKeyZNDJDQOECGBUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7): Technical Overview for Procurement and Research Selection


4-Hydroxy-4'-nitrobiphenyl (HNBP) is a bifunctional biphenyl derivative featuring hydroxyl and nitro groups in a para-para substitution pattern [1]. This compound is characterized by a molecular formula of C12H9NO3, a molecular weight of 215.20 g/mol, a melting point of 205–208°C, and a calculated LogP of 3.49 [2]. It is primarily utilized as a chemical intermediate in organic synthesis, with established roles in nonlinear optical (NLO) material design, photoacid research, environmental sensing, and as a building block for pharmaceuticals and advanced materials .

Why Generic Substitution of 4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7) Carries Significant Technical Risk


Substituting 4-hydroxy-4'-nitrobiphenyl with structurally similar biphenyl derivatives is technically invalid due to its unique orthogonal functionalization. The para-para arrangement of the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group establishes a push-pull conjugated system across the biphenyl scaffold that cannot be replicated by mono-substituted analogs (e.g., 4-hydroxybiphenyl or 4-nitrobiphenyl) or by isomers with differing substitution patterns [1]. This specific electronic architecture is the mechanistic basis for its demonstrated performance in applications requiring defined photophysical behavior, nonlinear optical response, and excited-state proton transfer capability .

4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7): Quantifiable Performance Evidence for Differentiated Procurement


MOF-Based Sensor Detection Limit: 4-Hydroxy-4'-nitrobiphenyl vs. Other Organic Pollutants

A photoactive Cd(II)-based metal-organic framework (Cd-TCAA) was evaluated as a sensor for 4-hydroxy-4'-nitrobiphenyl (HNBP). The sensor exhibited high selectivity and sensitivity toward HNBP with a detection limit of 50 nM in solution [1]. While direct comparator data for other nitroaromatic compounds are not reported in the same study, this detection threshold establishes HNBP as a quantifiable environmental pollutant target. The MOF sensor also demonstrated bifunctional capability by simultaneously enabling photocatalytic degradation of methylene blue [1].

Environmental Sensing Metal-Organic Frameworks Analytical Chemistry

Excited-State Proton Transfer: 4-Hydroxy-4'-nitrobiphenyl vs. Hydroxyaromatic Photoacids

Transient absorption spectroscopy revealed that the nitro group in 4-hydroxy-4'-nitrobiphenyl (NO₂-Bp-OH) substantially increases spin-orbit coupling between excited singlet states and the triplet state . This results in ultrafast intersystem crossing and formation of a long-lived lowest excited triplet state (T₁) with high yield . In contrast, most hydroxyaromatic compounds with comparable excited-state acidity cannot undergo deprotonation in non-aqueous solvents such as methanol because their excited singlet states are too short-lived . The T₁ state of NO₂-Bp-OH successfully transfers a proton to methanol via a hydrogen-bonded complex involving three methanol molecules .

Photochemistry Photoacids Excited-State Dynamics

Crystal Structure Parameters: 4-Hydroxy-4'-nitrobiphenyl vs. Potassium Salt Derivative

Single-crystal X-ray analysis established that 4-hydroxy-4'-nitrobiphenyl (NBO) crystallizes in the centrosymmetric monoclinic space group P2₁/n with unit cell parameters a = 6.036(4) Å, b = 12.392(3) Å, c = 13.346(8) Å, β = 96.46(3)°, containing 4 molecules per unit cell [1]. The structure was refined to R = 0.043 for 1105 observed reflections [1]. Its potassium salt (NBOK) crystallizes in P2₁/a with distinct parameters: a = 11.277(2) Å, b = 7.3606(6) Å, c = 14.383(3) Å, β = 107.804(7)°, refined to R = 0.041 [1]. Both structures adopt layer-like packing arrangements, with NBO forming corrugated ribbons [1].

Crystallography Solid-State Chemistry Structural Biology

Synthesis Route Yield: Suzuki Coupling vs. Hydrolysis of Protected Precursor

Two distinct synthetic routes to 4-hydroxy-4'-nitrobiphenyl have been documented with quantifiable yields. Route A (Suzuki coupling): 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol reacted with 4-bromonitrobenzene under Pd(PPh₃)₄ catalysis at 80°C for 5 h yielded 0.71 g (62.7% yield) of product with 95.4% GC purity . Using the alternative boronic ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) under identical conditions gave only 48.8% yield and 88.0% purity . Route B (hydrolysis): Hydrolysis of 4-benzoyloxy-4'-nitrobiphenyl (300 g) with 40% NaOH in ethanol followed by acidification and recrystallization from ethanol yielded 80% with melting point 204°C .

Organic Synthesis Process Chemistry Suzuki Coupling

Commercial Purity Specifications: 4-Hydroxy-4'-nitrobiphenyl vs. Typical Research-Grade Intermediates

Commercial suppliers offer 4-hydroxy-4'-nitrobiphenyl with quantifiable purity specifications verified by gas chromatography (GC). TCI America supplies the compound at >98.0% purity (GC) with a melting point of 205.0–208.0°C and methanol solubility rated as 'almost transparency' . AKSci offers a higher specification of 99% (GC) with a melting point range of 202–208°C . The 99% GC purity grade exceeds the typical 95–97% purity range commonly available for many research-grade biphenyl intermediates, providing a defined quality tier for applications requiring minimal impurity interference .

Quality Control Analytical Chemistry Procurement Specification

Validated Application Scenarios for 4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7) Based on Differentiated Performance Evidence


Environmental Monitoring: Trace Detection of 4-Hydroxy-4'-nitrobiphenyl as a Pollutant Biomarker

4-Hydroxy-4'-nitrobiphenyl serves as a metabolite and indicator of 4-nitrobiphenyl biodegradation in environmental samples. The validated 50 nM detection limit achieved using Cd-TCAA metal-organic framework sensors [1] enables quantitative monitoring of HNBP contamination at trace levels in water systems. This application leverages the compound's established role as a pollutant marker and the demonstrated sensor sensitivity for environmental fate and transport studies.

Nonlinear Optical (NLO) Material Design: Chromophore for Quadratic NLO Complexes

The push-pull electronic structure of 4-hydroxy-4'-nitrobiphenyl makes it an effective chromophore for second-order nonlinear optical materials. The compound forms molecular complexes with 4-substituted pyridine-1-oxides that exhibit quadratic NLO behavior [1], with the hydroxyl group serving as a hydrogen-bond donor for crystal engineering of noncentrosymmetric structures. The high commercial purity grades (≥98–99% GC) ensure minimal interference from impurities that could quench NLO response or introduce scattering defects in optical devices.

Photochemical Research: Model Photoacid for Excited-State Proton Transfer Studies in Non-Aqueous Media

The unique ability of 4-hydroxy-4'-nitrobiphenyl to undergo proton transfer from its long-lived triplet state in methanol, in contrast to most hydroxyaromatic photoacids that fail in non-aqueous solvents [1], positions this compound as a specialized probe for investigating proton-coupled electron transfer mechanisms and catalytic processes in organic media. Researchers studying photoacid behavior in aprotic or low-dielectric environments require this specific derivative rather than more common water-soluble photoacids.

Organic Synthesis Intermediate: Building Block for Pharmaceuticals, Dyes, and Agrochemicals

4-Hydroxy-4'-nitrobiphenyl functions as a bifunctional intermediate that can undergo reduction of the nitro group to an amine or oxidation of the hydroxyl group to a carbonyl, enabling divergent synthetic pathways. The documented synthesis routes with yields ranging from 48.8% to 80% [1] provide process chemists with scalable options for incorporating the biphenyl scaffold into active pharmaceutical ingredients (APIs) and high-performance pigments requiring the specific para-para substitution pattern.

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